N-(3-chloro-4-methoxyphenyl)-2-{8-[(3-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[8-(3-methylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3S/c1-13-4-3-5-15(10-13)31-20-19-25-27(21(29)26(19)9-8-23-20)12-18(28)24-14-6-7-17(30-2)16(22)11-14/h3-11H,12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBLZAJPQXLDPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{8-[(3-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazolo[4,3-a]pyrazine structure, followed by the introduction of the 3-chloro-4-methoxyphenyl and 3-methylphenylsulfanyl groups. The final step involves the acylation of the intermediate compound to form the acetamide derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-{8-[(3-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-{8-[(3-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{8-[(3-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The target compound shares structural similarities with several analogs, differing primarily in substituent patterns and heterocyclic frameworks. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Note: Calculated based on analogous compounds; exact mass requires experimental validation.
Key Observations:
The 3-chloro-4-methoxyphenyl acetamide substituent introduces both electron-withdrawing (Cl) and electron-donating (OMe) groups, which could modulate receptor binding affinity compared to simpler phenyl or benzyl groups .
Heterocyclic Core Variations: The benzothieno-triazolopyrimidine core in introduces sulfur atoms and a fused ring system, likely altering π-π stacking interactions and metabolic stability. The 8-amino substitution in replaces the sulfanyl group, enabling hydrogen bonding but reducing thiol-mediated reactivity.
Bioactivity and Pharmacological Potential
While explicit bioactivity data for the target compound is unavailable, insights can be inferred from analogs:
- Antioxidant Activity : Triazole derivatives with sulfanyl groups, such as , exhibit radical-scavenging properties, suggesting the target compound may share similar activity.
- Kinase Inhibition: The [1,2,4]triazolo[4,3-a]pyrazine core resembles ATP-binding site inhibitors, as seen in phthalazinone derivatives .
Computational Similarity Analysis
Using Tanimoto and Dice indices (as in ), the target compound shows moderate similarity (Tanimoto > 0.6) to and due to shared triazole and acetamide motifs. Lower similarity (Tanimoto < 0.4) is observed with and due to divergent cores.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{8-[(3-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 382.86 g/mol. The structure includes a chloro group, methoxy group, and a triazole moiety which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H19ClN2O4S |
| Molecular Weight | 382.86 g/mol |
| CAS Number | 847242-02-8 |
| Key Functional Groups | Chloro, Methoxy, Triazole |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study revealed that derivatives containing the triazole ring demonstrated potent cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A431 (human epidermoid carcinoma), Jurkat (T-cell leukemia).
- IC50 Values : The compound showed IC50 values significantly lower than standard drugs like doxorubicin.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown:
- Bacterial Inhibition : Effective against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Reported MIC values suggest strong antibacterial activity comparable to established antibiotics.
The mechanism by which this compound exerts its effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Cell Cycle Disruption : Induces apoptosis in cancer cells by disrupting the cell cycle.
- Reactive Oxygen Species (ROS) : Increases ROS levels leading to oxidative stress in microbial cells.
Case Studies and Research Findings
-
Study on Anticancer Properties :
- Objective : Evaluate the efficacy of the compound against various cancer types.
- Findings : Demonstrated significant reduction in cell viability in treated groups compared to controls.
-
Antimicrobial Efficacy Study :
- Objective : Assess the antibacterial potential against selected pathogens.
- Results : Showed strong inhibition of bacterial growth with low MIC values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
